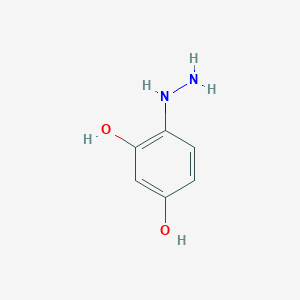
4-Hydrazinylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylbenzene-1,3-diol is an organic compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a benzene ring substituted with two hydroxyl groups (-OH) at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydrazinylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the reaction of resorcinol with hydrazine hydrate under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, around 100-120°C, to facilitate the substitution of the hydroxyl group with the hydrazine group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
4-Hydrazinylbenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Hydrazinylbenzene-1,3-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazine group is crucial for its reactivity, allowing it to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dihydroxybenzene (Catechol)
- 1,4-Dihydroxybenzene (Hydroquinone)
- 4-Hexylbenzene-1,3-diol
Uniqueness
4-Hydrazinylbenzene-1,3-diol is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity compared to other dihydroxybenzenes
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-hydrazinylbenzene-1,3-diol |
InChI |
InChI=1S/C6H8N2O2/c7-8-5-2-1-4(9)3-6(5)10/h1-3,8-10H,7H2 |
Clé InChI |
PQASHVUQUOZVMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


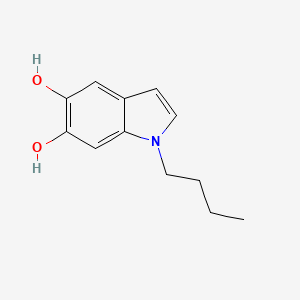
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
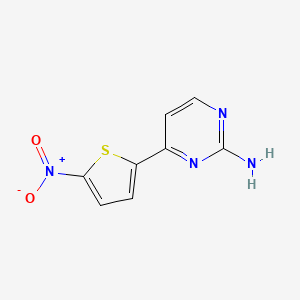
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
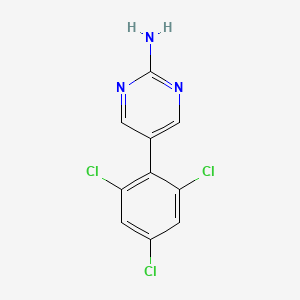
![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)
![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)
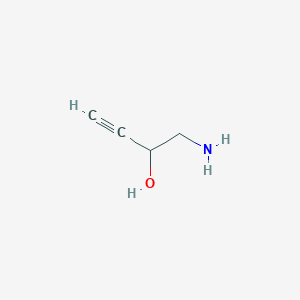

![3-Methylimidazo[1,2-A]pyrazine](/img/structure/B13095714.png)
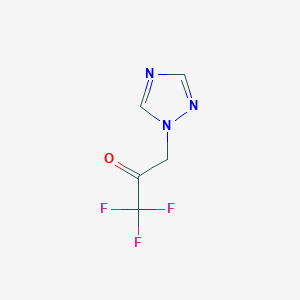

![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
